molecular formula C14H14BrN3O3 B4246817 N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide

N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide

Cat. No.: B4246817
M. Wt: 352.18 g/mol
InChI Key: OYUCWGLIIGCBJU-UHFFFAOYSA-N
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Description

N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide is an organic compound that features a brominated furan ring, a nicotinamide moiety, and a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide typically involves a multi-step process:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated furan is then reacted with 3-aminopropylamine to form the intermediate N-{3-[(5-bromo-2-furoyl)amino]propyl}amine.

    Coupling with Nicotinic Acid: The final step involves coupling the intermediate with nicotinic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.

    Amide Bond Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Products with oxidized furan rings.

    Reduction: Products with reduced furan rings or amide bonds.

Scientific Research Applications

N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological macromolecules.

    Materials Science: Exploring its properties in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The brominated furan ring and nicotinamide moiety could play crucial roles in binding to molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-pyrazinecarboxamide
  • N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-pyridinecarboxamide

Uniqueness

N-(3-{[(5-bromofuran-2-yl)carbonyl]amino}propyl)pyridine-3-carboxamide is unique due to the combination of its brominated furan ring and nicotinamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

N-[3-[(5-bromofuran-2-carbonyl)amino]propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-12-5-4-11(21-12)14(20)18-8-2-7-17-13(19)10-3-1-6-16-9-10/h1,3-6,9H,2,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCWGLIIGCBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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